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Compound of Interest

Compound Name: Isopropyl hydrogen sulphate

Cat. No.: B037201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of methyl, ethyl, and isopropyl
hydrogen sulphate. These alkylating agents are of significant interest in various chemical and

pharmaceutical contexts. Understanding their relative reactivity is crucial for controlling reaction

outcomes, optimizing synthesis protocols, and assessing potential toxicological profiles. This

document summarizes key experimental data, outlines relevant experimental methodologies,

and provides visual representations of the underlying reaction mechanisms.

Introduction
Alkyl hydrogen sulphates (ROSO₃H) are versatile reagents that can act as alkylating agents.

Their reactivity is primarily governed by the nature of the alkyl group (R), which influences the

reaction mechanism, typically through nucleophilic substitution pathways (Sₙ1 and Sₙ2). The

progression from a methyl to an ethyl and then to an isopropyl group involves an increase in

steric hindrance and a change in the carbon center from primary to secondary. These structural

modifications have profound effects on the rate and pathway of their reactions.

Methyl and ethyl hydrogen sulphate are primary alkyl sulphates, while isopropyl hydrogen
sulphate is a secondary alkyl sulphate. This fundamental difference dictates their preferred

reaction mechanisms and, consequently, their reactivity.
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The reactivity of these compounds is best understood by examining their behavior in

nucleophilic substitution reactions. The following table summarizes their relative reactivity and

the dominant reaction mechanisms.

Alkyl
Hydrogen
Sulphate

Alkyl Group
Structure

Dominant
Reaction
Mechanism

Relative
Reactivity
Trend (Sₙ2)

Relative
Reactivity
Trend (Sₙ1)

Methyl Hydrogen

Sulphate
Methyl (CH₃-) Sₙ2 Highest Lowest

Ethyl Hydrogen

Sulphate
Ethyl (CH₃CH₂-) Sₙ2 Intermediate Low

Isopropyl

Hydrogen

Sulphate

Isopropyl

((CH₃)₂CH-)

Sₙ1 and Sₙ2

(competing)
Low Highest

Key Observations:

Sₙ2 Reactivity: For Sₙ2 reactions, which involve a backside attack by a nucleophile, reactivity

is highly sensitive to steric hindrance. The order of reactivity is methyl > ethyl > isopropyl.[1]

[2] Methyl hydrogen sulphate, being the least sterically hindered, reacts the fastest via the

Sₙ2 pathway.[3]

Sₙ1 Reactivity: For Sₙ1 reactions, which proceed through a carbocation intermediate, the

stability of the carbocation is the determining factor. The stability of carbocations follows the

order: tertiary > secondary > primary > methyl.[4] Therefore, isopropyl hydrogen sulphate,

which can form a more stable secondary carbocation, is the most likely of the three to react

via an Sₙ1 mechanism.[5]

Hydrolysis: The uncatalyzed hydrolysis of methyl hydrogen sulphate at 25°C is extremely

slow, with a rate constant of 2 x 10⁻¹¹ s⁻¹.[6][7][8] While direct comparative data for ethyl and

isopropyl hydrogen sulphate hydrolysis under the same conditions is not readily available,

the general principles of Sₙ1 and Sₙ2 reactions can be applied to predict their relative rates.
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Oxidation Kinetics: In reactions with sulfate radicals, ethyl sulfate has a higher rate constant

than methyl sulfate, indicating that factors other than simple nucleophilic substitution can

influence reactivity in different chemical environments.[9]

Reaction Mechanisms
The differing reactivity of methyl, ethyl, and isopropyl hydrogen sulphate can be attributed to

their preference for either Sₙ1 or Sₙ2 reaction pathways.

Sₙ2 Mechanism (Bimolecular Nucleophilic Substitution)
This mechanism is favored by primary alkyl groups (methyl and ethyl) due to their lower steric

hindrance. The reaction occurs in a single, concerted step where the nucleophile attacks the

carbon atom at the same time as the leaving group (the hydrogen sulphate ion) departs.

Reactants Transition State

Products

Nu⁻ [Nu---R---OSO₃H]⁻
Backside Attack

R-OSO₃H

R-Nu

HSO₄⁻

Click to download full resolution via product page

Caption: Sₙ2 reaction pathway.

Sₙ1 Mechanism (Unimolecular Nucleophilic Substitution)
This mechanism is more likely for secondary alkyl groups like isopropyl, especially in the

presence of a weak nucleophile and a polar protic solvent. It is a two-step process involving the

formation of a carbocation intermediate.
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Reactant

Intermediate

Product
R-OSO₃H

R⁺
Step 1: Slow

Formation of Carbocation

HSO₄⁻

R-Nu

Step 2: Fast
Nucleophilic Attack

Nu⁻
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Caption: Sₙ1 reaction pathway.

Experimental Protocols
The following are generalized protocols for comparing the reactivity of methyl, ethyl, and

isopropyl hydrogen sulphate.

Protocol 1: Comparative Hydrolysis Rate Measurement
Objective: To determine the relative rates of hydrolysis of methyl, ethyl, and isopropyl
hydrogen sulphate.

Materials:

Methyl, ethyl, and isopropyl hydrogen sulphate

Deionized water

pH meter or autotitrator

Thermostated reaction vessel

Standardized sodium hydroxide solution
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Quenching solution (e.g., ice-cold acetone)

Procedure:

Prepare equimolar aqueous solutions of each alkyl hydrogen sulphate.

Place a known volume of the alkyl hydrogen sulphate solution into the thermostated reaction

vessel and allow it to reach the desired temperature (e.g., 50°C).

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction

by adding it to a known volume of ice-cold acetone.

Titrate the amount of sulfuric acid produced in the quenched sample with the standardized

sodium hydroxide solution.

Plot the concentration of sulfuric acid versus time for each alkyl hydrogen sulphate.

Determine the initial rate of reaction for each compound from the slope of the initial linear

portion of the plot.

Compare the initial rates to determine the relative reactivity.

Protocol 2: Nucleophilic Substitution with a Common
Nucleophile
Objective: To compare the rate of reaction of the three alkyl hydrogen sulphates with a common

nucleophile (e.g., iodide ion).

Materials:

Methyl, ethyl, and isopropyl hydrogen sulphate

Sodium iodide

A suitable solvent (e.g., acetone)

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
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Thermostated reaction vessel

Procedure:

Prepare equimolar solutions of each alkyl hydrogen sulphate and sodium iodide in the

chosen solvent.

Mix equal volumes of the alkyl hydrogen sulphate and sodium iodide solutions in the

thermostated reaction vessel to initiate the reaction.

At regular time intervals, withdraw an aliquot of the reaction mixture.

Analyze the aliquot using GC or HPLC to determine the concentration of the alkyl iodide

product and the remaining alkyl hydrogen sulphate.

Plot the concentration of the product versus time for each reaction.

Calculate the rate constant for each reaction using appropriate kinetic models (e.g., second-

order rate law for an Sₙ2 reaction).

Compare the rate constants to establish the order of reactivity.

Workflow for Reactivity Comparison
The logical flow for a comparative reactivity study is outlined below.
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Caption: Experimental workflow for comparing reactivity.
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The reactivity of methyl, ethyl, and isopropyl hydrogen sulphate is intrinsically linked to the

structure of the alkyl group. Methyl and ethyl hydrogen sulphate, as primary alkyl sulphates,

predominantly react via the Sₙ2 mechanism, with reactivity decreasing as steric hindrance

increases. In contrast, isopropyl hydrogen sulphate, a secondary alkyl sulphate, can also

react through an Sₙ1 pathway due to the increased stability of the secondary carbocation

intermediate. This comprehensive understanding is vital for professionals in research and drug

development for the rational design of synthetic routes and for predicting the chemical behavior

of these important compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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